molecular formula C9H13NO3 B1296765 Tert-butyl n-(2-furyl)carbamate CAS No. 56267-47-1

Tert-butyl n-(2-furyl)carbamate

Cat. No. B1296765
CAS RN: 56267-47-1
M. Wt: 183.2 g/mol
InChI Key: QUPYDDORIVFDHP-UHFFFAOYSA-N
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Patent
US09133161B2

Procedure details

A solution of furan-2-carboxylic acid (35.0 g, 312.2 mmol), triethylamine (86 mL, 624.5 mmol), and diphenyl phosphorazidate (DPPA) (135 mL, 624.5 mmol) in tert-butyl alcohol (400 mL) was refluxed overnight. The volatile was removed in vacuo and the residue was purified by chromatography (silica gel, PE to EA:PE (1:30, v:v)) to give compound C3-2 as a white solid (55.0 g, yield: 96%). 1H NMR (DMSO-d6, 400 MHz) δ: 1.43 (s, 9H), 5.91 (s, 1H), 6.37 (t, J=2.6 Hz, 1H), 7.26 (s, 1H), 9.81 (s, 1H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1C(O)=O.C([N:11]([CH2:14]C)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:17]C1C=CC=CC=1.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[NH:11][C:14](=[O:17])[O:39][C:35]([CH3:38])([CH3:37])[CH3:36]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Name
Quantity
86 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
135 mL
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica gel, PE to EA:PE (1:30, v:v))

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.